Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
Description
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic ester featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and an ethyl acetate moiety at position 3. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides . This compound’s molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol (calculated). Its synthesis typically involves cyclization reactions or coupling of preformed oxadiazole intermediates with ethyl acetate derivatives under basic conditions .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)12-9-6/h3-4H2,1-2H3 |
InChI Key |
QNEBWLMMLQUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Hydrazides
The most widely reported synthesis involves cyclization of hydrazide derivatives. A foundational approach involves reacting 5-methyl-1,3,4-oxadiazole-2-thiol with ethyl bromoacetate under basic conditions. For example, Zareef et al. demonstrated that treating 5-methyl-2-mercapto-1,3,4-oxadiazole with ethyl bromoacetate in sodium bicarbonate solution yields the target compound in 75% purity after recrystallization. Key steps include:
- Hydrazide Formation : Benzoic acid hydrazide reacts with carbon disulfide in ethanol under reflux to form 5-phenyl-2-mercapto-1,3,4-oxadiazole.
- Alkylation : The thiol group undergoes nucleophilic substitution with ethyl bromoacetate in ethanol, facilitated by sodium hydroxide.
Reaction conditions are critical:
- Solvent : Ethanol or aqueous ethanol (60–70%) optimizes solubility and reaction kinetics.
- Temperature : 325–335 K ensures complete substitution without side-product formation.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Sahin et al. reported a 60–80% yield by irradiating a mixture of hydrazides and carbon disulfide in a household microwave oven at 60% power for 15 minutes. Advantages include:
- Efficiency : Reaction time drops from 12–24 hours (conventional heating) to 15 minutes.
- Cleaner Products : Reduced thermal degradation minimizes byproducts like 4,5-dihydro-1,2,4-oxadiazoles.
Optimized Protocol :
- Combine 5-methylhydrazinecarbothioamide (1.92 mmol) and ethyl bromoacetate (2.1 mmol) in dioxane.
- Irradiate at 300 W for 10 minutes.
- Extract with dichloromethane and purify via column chromatography (hexane/ethyl acetate 3:1).
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the oxadiazole ring. A patent by US10377750B2 outlines a Suzuki-Miyaura coupling using 4-chlorophenyl boronic acid and Pd(PPh₃)₄ in DMF:
- Substrate Preparation : Ethyl 2-(5-bromo-1,2,4-oxadiazol-3-yl)acetate is synthesized via bromination of the parent oxadiazole.
- Coupling : React with aryl boronic acids (1.1 eq) in the presence of Cs₂CO₃ (2 eq) at 100°C for 4 hours.
- Workup : Neutralize with HCl, extract with ethyl acetate, and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 30–42% |
| Purity (HPLC) | >98% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance yield and safety. A patented method (WO2013186792A2) employs:
- Reactor Setup : Tubular reactor with static mixers.
- Conditions :
- Workup : Acidification with acetic acid (pH 3–4) precipitates the product, which is filtered and dried.
Advantages :
- Throughput : 1 kg/hr per reactor module.
- Safety : Avoids exothermic risks associated with batch processing.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 75–85 | 12–24 h | High | 12–18 |
| Microwave | 60–80 | 0.25 h | Moderate | 20–25 |
| Catalytic Coupling | 30–42 | 4–6 h | Low | 50–70 |
| Continuous Flow | 90–95 | 2 h | High | 8–10 |
Applications in Drug Synthesis
The compound serves as a key intermediate in protease inhibitors. For instance, Schmidt et al. utilized it to synthesize benzimidazole derivatives targeting cancer:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Ethyl 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate
- Molecular Formula : C₇H₇F₃N₂O₃
- Molecular Weight : 224.14 g/mol
- Key Feature : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) at position 5.
- However, it may also increase metabolic stability compared to the methyl analog .
Ethyl 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetate
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- Key Feature : Methyl substitution at position 3 instead of 5.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 3-methyl derivative may exhibit different reactivity in nucleophilic substitutions or hydrogen bonding, affecting its pharmacokinetic profile .
Ethyl 2-(3-Amino-1,2,4-oxadiazol-5-yl)acetate
- Molecular Formula : C₆H₉N₃O₃
- Molecular Weight : 171.15 g/mol
- Key Feature: An amino (-NH₂) group replaces the methyl at position 3.
- This modification is significant in prodrug design or targeting polar active sites .
Oxadiazole Ring Isomerism
Ethyl 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetate
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- Key Feature : 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.
- Impact : The 1,3,4-oxadiazole ring is less stable due to reduced aromaticity, making it more reactive toward hydrolysis. This difference limits its utility in environments requiring prolonged stability .
Functional Group Modifications
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molecular Weight : 234.21 g/mol
- Key Feature : A benzoic acid group replaces the ethyl acetate.
- Impact : The carboxylic acid enhances water solubility and ionic interactions, making it suitable for formulations requiring high bioavailability. However, ester-to-acid conversion may alter target specificity .
Comparative Data Table
Biological Activity
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxadiazole ring structure that is known to influence its reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds with different functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : this compound can inhibit enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit enzymes related to DNA synthesis, which can lead to anticancer effects.
- Receptor Modulation : The compound may also modulate receptor activities, impacting cellular signaling pathways that are crucial for cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
A study evaluated the cytotoxicity of various oxadiazole derivatives on cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell viability at certain concentrations (Table 2).
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |
|---|---|---|
| 100 | 75 | 80 |
| 200 | 50 | 60 |
| 300 | 30 | 40 |
The study concluded that the compound's structure plays a critical role in its biological activity, emphasizing the importance of substituents on the oxadiazole ring for enhancing therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, and how can reaction efficiency be monitored?
The synthesis typically involves cyclocondensation of amidoxime precursors with activated esters. For example, refluxing 5-methyl-1,2,4-oxadiazole derivatives with ethyl chloroacetate in triethylamine yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase . Post-reaction purification involves recrystallization from methanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole ring and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z calculated for C₈H₁₁N₂O₃: 183.0764; observed: 183.0768). Infrared (IR) spectroscopy identifies key functional groups, such as C=O (ester, ~1740 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate that the compound degrades in acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the ester group observed via HPLC. For long-term storage, lyophilization and storage at -20°C in amber vials under inert gas (argon) are recommended to prevent oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across studies?
Discrepancies in biological activity (e.g., enzyme inhibition vs. cellular toxicity) may arise from assay-specific conditions. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays) is critical. For instance, highlights that LY3372689, a derivative, showed divergent results in tau protein binding (SPR) versus in vivo brain penetration (PET imaging), necessitating pharmacokinetic profiling .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with enzymes like O-GlcNAcase. Key residues (e.g., Asp-285 in human OGA) form hydrogen bonds with the oxadiazole ring, while the ethyl ester group influences ligand solubility and membrane permeability .
Q. What structural modifications enhance the compound’s therapeutic potential?
SAR studies reveal that replacing the ethyl ester with a methyl group reduces metabolic clearance but increases cytotoxicity. Adding electron-withdrawing substituents (e.g., -NO₂) to the oxadiazole ring improves binding to thrombin receptors, as shown in for antiplatelet derivatives .
Q. How can in vivo efficacy be evaluated while addressing interspecies variability?
Use transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with species-specific dosing adjustments. employed PET imaging with [¹⁸F]LSN3316612 to quantify brain O-GlcNAcase inhibition, demonstrating dose-dependent target engagement in non-human primates before Phase 2 trials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
